![molecular formula C15H11ClN2O2 B2867108 (2E)-3-(4-chlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal CAS No. 337512-10-4](/img/structure/B2867108.png)
(2E)-3-(4-chlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal
Overview
Description
(2E)-3-(4-chlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal, also known as 4-chloro-2-phenylhydrazine-3-oxopropanal, is a synthetic compound of the hydrazone class. It is a colorless, crystalline compound with a molecular formula of C9H9ClN2O and a molecular weight of 198.6 g/mol. This compound has been studied for its potential applications in scientific research, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
- Studies have detailed the synthesis of chalcone derivatives and their characterization through crystal structures and Hirshfeld surface analysis. For instance, Salian et al. (2018) synthesized compounds via the base-catalyzed Claisen-Schmidt condensation reaction, characterized them by FT-IR, elemental analysis, and X-ray diffraction, and analyzed intermolecular interactions through Hirshfeld surfaces analysis (Salian et al., 2018).
- Another study by Viji et al. (2020) focused on a bioactive molecule characterized by quantum chemical methods and vibrational spectral techniques, exploring its antimicrobial activity through molecular docking studies (Viji et al., 2020).
Molecular Interactions and Biological Activities
- Molecular docking and quantum chemical calculations have been employed to investigate the interactions and stability of compounds. For example, Sivakumar et al. (2021) conducted a study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, analyzing its molecular structure, spectroscopic data, and antimicrobial activity (Sivakumar et al., 2021).
- Katariya et al. (2021) synthesized novel biologically potent compounds incorporating heterocyclic entities like oxazole, pyrazoline, and pyridine, studied for their anticancer and antimicrobial activities, revealing promising potentials (Katariya et al., 2021).
Potential Applications
- Research has also explored the potential applications of synthesized compounds in areas such as corrosion inhibition, demonstrating the versatile applications of these molecules beyond pharmaceuticals. For instance, Kaya et al. (2016) performed DFT calculations and molecular dynamics simulations on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances against Fe metal (Kaya et al., 2016).
properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-hydroxy-2-phenyldiazenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-8-6-11(7-9-12)15(20)14(10-19)18-17-13-4-2-1-3-5-13/h1-10,19H/b14-10-,18-17? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVLXQDCTWQKCI-ZJXOLZOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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